![molecular formula C17H14N2O2 B5587587 3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B5587587.png)
3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
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Overview
Description
3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a heterocyclic compound that features a furan ring fused to a dibenzo[b,e][1,4]diazepine structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. One common method involves the condensation of furan-2-carbaldehyde with o-phenylenediamine, followed by cyclization and subsequent reduction to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogenated reagents can introduce new functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation and induce apoptosis through the activation of caspase pathways . The compound’s structure allows it to bind to DNA and interfere with replication processes, leading to cell death .
Comparison with Similar Compounds
Similar compounds to 3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol include other furan-containing diazepines and benzodiazepines. For example:
3,3-dimethyl-11-(5-(4-nitrophenyl)furan-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol: This compound shares a similar core structure but with different substituents, leading to variations in biological activity.
Benzodiazepine-1,2,3-triazole hybrids:
The uniqueness of this compound lies in its specific combination of the furan ring and diazepine structure, which imparts distinct chemical and biological properties.
Biological Activity
The compound 3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a member of the dibenzo diazepine family, which has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a fused ring system that includes a furan moiety. This unique structure is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the dibenzo diazepine class exhibit various pharmacological effects, including:
- Antidepressant Activity : Several studies suggest that derivatives of this compound may possess antidepressant properties through mechanisms such as monoamine oxidase (MAO) inhibition .
- Anticonvulsant Effects : The presence of the furan ring in related compounds has been associated with enhanced anticonvulsant activity in animal models .
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators .
The biological activities of this compound can be attributed to several mechanisms:
- MAO Inhibition : Compounds similar to this one have shown significant MAO inhibitory activity, which is crucial for antidepressant effects.
- GABAergic Modulation : As with many benzodiazepines, it may enhance GABAergic transmission, contributing to its anxiolytic and anticonvulsant properties.
- Oxidative Stress Reduction : Some derivatives have demonstrated antioxidant activity, which may play a role in reducing neurotoxicity associated with oxidative stress .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of related compounds:
Properties
IUPAC Name |
9-(furan-2-yl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16-9-11(17-6-3-7-21-17)8-15-12(16)10-18-13-4-1-2-5-14(13)19-15/h1-7,10-11,19H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOQQHOOSDUXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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